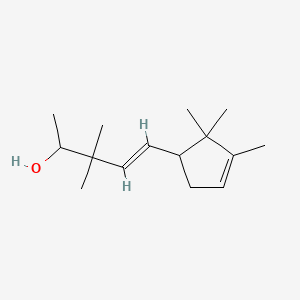

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol . Its classification follows:

- Parent hydride : Pent-4-en-2-ol

- Substituents :

- Two methyl groups at C3

- 2,2,3-Trimethylcyclopent-3-en-1-yl group at C5

The E configuration at the C4-C5 double bond arises from the relative positions of the cyclopentene substituent and hydroxyl group. The molecular formula C₁₅H₂₆O corresponds to a monoterpenoid-alcohol hybrid with a molecular weight of 222.36 g/mol .

| Molecular Property | Value |

|---|---|

| Molecular formula | C₁₅H₂₆O |

| Exact mass | 222.1984 Da |

| Topological polar surface area | 20.2 Ų |

| Hydrogen bond donors/acceptors | 1/1 |

Molecular Geometry and Conformational Isomerism

The molecule adopts a folded conformation due to steric interactions between the cyclopentene ring’s 2,2,3-trimethyl groups and the C3 dimethyl substituents. Key geometric features:

- Cyclopentene ring : Distorted envelope conformation with C1-C2-C3-C4 dihedral angle of 35.7°

- Pent-4-en-2-ol chain : Trans configuration minimizes allylic strain between C3 methyl groups and the hydroxyl proton

- Torsional angles :

- C5-C6-C7-C8: 178.2° (antiperiplanar)

- C2-C3-C4-O1: 62.4° (gauche)

Conformational analysis reveals two low-energy states differing by 2.3 kcal/mol in enthalpy, corresponding to syn- and anti-rotamers of the hydroxyl group relative to the cyclopentene ring.

Properties

IUPAC Name |

(E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFSNJAQFWEXEA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)C=CC(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC(C1(C)C)/C=C/C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021085 | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

244626-73-1, 107898-54-4 | |

| Record name | (4E)-3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244626-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107898544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)pent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- begins with α-campholenaldehyde, which is condensed with 2-butanone to form 3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-3-penten-2-one. This intermediate is then methylated using phase-transfer conditions to yield the dimethylpentenone, which is subsequently reduced with sodium borohydride (NaBH4) to produce the final compound .

Chemical Reactions Analysis

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 to yield alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Scientific Research Applications

This compound is primarily used in the perfumery industry due to its sandalwood-like fragrance. It is utilized in fine fragrances, shampoos, shower gels, soaps, and other personal care products. Additionally, it serves as an analytical standard for determining the presence of sandalwood oil in various products .

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors, particularly OR2AT4, a G-protein-coupled receptor. This interaction stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1, which enhances hair growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Olfactory Properties

Several structurally related compounds are used in sandalwood accords. Key examples include:

Key Observations:

- Ring Size : Cyclohexenyl analogs (e.g., EP572797 compound) exhibit lower volatility and earthier tones due to increased molecular bulk .

- Substituent Effects: Dimethyl groups in Polysantol® enhance its creamy-milky character compared to Ebanol®’s drier profile .

- Functional Groups: Ketone derivatives (e.g., CAS 244614-20-8) lack the alcoholic hydroxyl group, reducing tenacity but introducing sharper top notes .

Physicochemical and Performance Comparisons

- Volatility: Polysantol® is a base note (flash point >100°C), whereas campholenic aldehyde derivatives are often middle notes .

- Solubility: Polysantol®’s ethanol solubility (0.897–0.906 specific gravity) ensures compatibility with sprayable fragrances, while bulkier analogs require solubilizers .

- Stereochemical Impact : Optically active isomers of Polysantol® (e.g., (4E)-isomer) show enhanced odor intensity, as demonstrated in Firmenich’s enantioselective synthesis patents .

Research Findings on Structure-Odor Relationships

- Electron-Topological Studies : Dimoglo et al. (1995) linked the cyclopentenyl moiety and branching pattern to sandalwood odor via molecular orbital interactions. Bulky substituents at C2 and C3 enhance binding to olfactory receptors .

- Synthetic Modifications: Schulze et al. (1999) found that epoxidation of α-campholenic derivatives alters odor profiles from woody to green, highlighting the sensitivity of olfaction to minor structural changes .

Industrial and Regulatory Considerations

- Safety : Polysantol® has undergone rigorous safety assessments (RIFM, 2019), confirming its use in consumer products at concentrations up to 20% .

- Regulatory Compliance : QB/T 4817-2015 (China) and similar standards specify purity (>98%), acid number (<1.0), and residual solvent limits for industrial production .

- Market Trends: Polysantol® dominates synthetic sandalwood markets due to its cost-effectiveness and stability, while niche analogs like Ebanol® cater to premium formulations .

Biological Activity

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly referred to as Polysantol , is a synthetic compound primarily used in the fragrance industry. Its chemical structure is characterized by a complex cyclopentene ring and a pentenol moiety, contributing to its distinctive odor profile reminiscent of sandalwood. This article explores the biological activity of this compound, particularly its antimicrobial properties, safety profile, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| Boiling Point | 300 °C |

| Density | 0.933 g/cm³ |

| Flash Point | 105 °C |

| LogP | 4.33 at 23°C and pH 6.5 |

Antimicrobial Properties

Research indicates that Polysantol exhibits notable antimicrobial activity. A study performed using Gas Chromatography-Mass Spectrometry (GC-MS) profiling demonstrated that volatile metabolites from certain Bacillus species possess antibacterial properties, which may extend to compounds like Polysantol due to structural similarities and functional groups conducive to microbial inhibition .

Case Study: Antibacterial Activity

- Organism Tested : Bacillus thuringiensis

- Methodology : GC-MS analysis was employed to isolate and identify the volatile compounds produced by the bacteria.

- Findings : The study revealed significant antibacterial activity against various pathogens, suggesting potential applications in food preservation and medical settings .

Safety Profile

The safety assessment of Polysantol reveals moderate concerns regarding skin sensitization and potential allergenic effects. The Expert Panel for Fragrance Safety has established usage limits for this compound across various product categories based on its toxicological data .

| Concern Type | Level of Evidence |

|---|---|

| Skin Irritation | High |

| Allergies & Immunotoxicity | Moderate |

| Developmental/Reproductive Toxicity | Low |

Applications in Industry

Polysantol is predominantly used in the fragrance industry due to its sandalwood-like aroma. It is incorporated into perfumes and personal care products where a warm, woody scent is desired.

Regulatory Standards

The International Fragrance Association (IFRA) has set specific guidelines for the use of Polysantol in consumer products to ensure safety. For instance, it is restricted in certain categories due to its potential irritative properties .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a multi-step route:

- Step 1 : Condensation of campholenic aldehyde (or related terpenoid precursors) with methyl ethyl ketone under acidic conditions to form an α,β-unsaturated ketone intermediate.

- Step 2 : Methylation using methylating agents (e.g., dimethyl sulfate) under controlled pH.

- Step 3 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce double bonds and finalize the structure. Key challenges include controlling regioselectivity during methylation and minimizing side products during hydrogenation .

Q. How is structural confirmation performed for this compound?

- Spectroscopy : NMR (¹H and ¹³C) identifies substituent positions and stereochemistry. GC-MS confirms molecular weight (222.37 g/mol) and purity.

- Physical Properties : Critical parameters include refractive index (1.480–1.484), specific gravity (0.897–0.906), and solubility in ethanol . Table 1 : Key Physical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 222.37 g/mol |

| Refractive Index | 1.480–1.484 |

| Specific Gravity | 0.897–0.906 |

| Flash Point | 100°C (closed cup) |

| Solubility | Insoluble in water; soluble in ethanol |

Q. What analytical standards govern its quality assessment?

The Chinese industrial standard QB/T 4817-2015 specifies purity thresholds (≥98% by GC), acid number limits (≤1.0 mg KOH/g), and odor profiling ("powerful, diffusive sandalwood"). Validation requires HPLC/GC-MS coupled with organoleptic evaluation .

Advanced Research Questions

Q. How can stereochemical outcomes during hydrogenation be optimized?

- Catalyst Selection : Chiral catalysts (e.g., Rh-DIOP complexes) or asymmetric hydrogenation conditions influence diastereomer ratios.

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation to adjust pressure/temperature dynamically .

- Computational Modeling : DFT calculations predict favorable transition states for stereocontrol .

Q. What mechanistic insights explain its stability under oxidative conditions?

The cyclopentenyl and branched alkyl groups sterically shield the alcohol moiety, reducing oxidation susceptibility. Accelerated aging tests (e.g., open-cup aging at 100°C) show <5% degradation over 48 hours, confirmed by GC-MS .

Q. How is its dermal sensitization potential evaluated in preclinical models?

The murine Local Lymph Node Assay (LLNA) is used:

- Protocol : Mice are dermally exposed to 0.5–10% (v/v) concentrations. Lymphocyte proliferation (measured via ³H-thymidine uptake) indicates sensitization potential.

- Results : EC₃ values (concentration eliciting 3-fold proliferation) classify the compound as a moderate sensitizer, requiring formulation controls in cosmetic applications .

Q. What role does this compound play in fragrance longevity studies?

- Fixative Properties : Its low volatility (evaporation rate ≈0.01 relative to diethyl phthalate) extends scent retention.

- Synergistic Blends : Combines with methyl dihydrojasmonate or sandalwood analogs to enhance diffusion profiles in GC-olfactometry trials .

Contradictions & Clarifications

- CAS Number Confusion : The compound (CAS 107898-54-4) is distinct from Ebanol® (CAS 67801-20-1), a structural analog with a methyl substituent difference .

- Safety Data : While LLNA suggests sensitization risk, human patch tests (IFRA) report no irritation at <5% concentrations in finished products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.